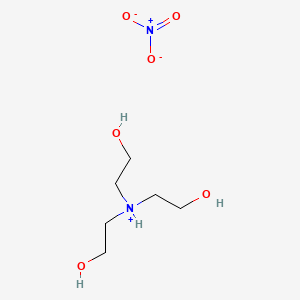
Flucloxacilline
Vue d'ensemble
Description
Flucloxacillin is a beta-lactam antibiotic that belongs to the penicillinase-resistant group of antibiotics, often referred to as antistaphylococcal penicillins. It is specifically designed to resist degradation by Staphylococcus aureus penicillinase. Flucloxacillin is effective against bacteria that produce the enzyme penicillinase, which otherwise cleaves the beta-lactam ring of penicillins, rendering them inactive. The drug is available in the form of sodium salt for oral and injectable administration and exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall (Mariana Nunes de Menezes et al., 2018).
Applications De Recherche Scientifique
Recherche sur la résistance aux antibiotiques
La flucloxacilline est souvent utilisée dans les études portant sur la résistance aux antibiotiques. Par exemple, une étude visait à décrire la prescription de this compound en soins primaires au Royaume-Uni et les facteurs associés à la prescription d'antibiotiques ultérieure comme proxy de la non-réponse . Le volume des antibiotiques prescrits est associé à la résistance aux antimicrobiens et, contrairement à la plupart des autres classes d'antibiotiques, la prescription de this compound a augmenté .
Traitement des infections cutanées et des tissus mous (ICTM)
La this compound est principalement utilisée pour traiter les infections causées par Staphylococcus aureus, et en milieu communautaire, son utilisation est presque exclusivement réservée aux infections cutanées et des tissus mous (ICTM) . Les affections cutanées sont l'une des raisons les plus fréquentes de consultation en soins primaires et les ICTM sont une raison courante de prescription d'antibiotiques dans ce contexte .
Recherche sur la posologie optimale
Des recherches ont été menées pour comprendre la posologie optimale de la this compound. Par exemple, une étude a révélé que les enfants se voyaient fréquemment prescrire de faibles doses et de faibles volumes (traitement de 5 jours) et que les prescriptions diminuaient pour les enfants, y compris pour l'impétigo .
Soins intensifs
En médecine intensive, la this compound est utilisée pour traiter les infections graves. Une étude a révélé que les patients gravement malades présentent des fractions et des concentrations de this compound non liée plus élevées qu'on ne le pensait auparavant . Par conséquent, le risque d'exposition sous-thérapeutique est faible .
Pharmacocinétique chez les patients gravement malades
La pharmacocinétique de la this compound chez les patients gravement malades est un autre domaine de recherche. Une étude a décrit la pharmacocinétique de la this compound non liée et totale chez les patients gravement malades et a défini des stratégies de posologie optimales .
Recherche sur la fonction rénale
La this compound est principalement excrétée inchangée dans l'urine par filtration glomérulaire et sécrétion tubulaire, et, dans une moindre mesure, métabolisée dans le foie . Par conséquent, la fonction rénale doit être prise en compte lors de la posologie . Le manque de connaissances sur la prédiction de la clairance rénale de la this compound est probablement compliqué par les difficultés à estimer la fonction rénale chez les patients gravement malades .
Mécanisme D'action
Flucloxacillin, also known as Floxacillin, is a narrow-spectrum antibiotic belonging to the penicillin group of antibiotics . It is designed for oral and injectable administration with bactericidal activity .
Target of Action
Flucloxacillin’s primary targets are the Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for cross-linking bacterial cell wall components .
Mode of Action
Flucloxacillin exerts its therapeutic effect through the inhibition of bacterial cell wall synthesis . By binding to specific PBPs, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
Flucloxacillin disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death . The bactericidal activity of Flucloxacillin results from the inhibition of cell wall synthesis and is mediated through flucloxacillin binding to PBPs .
Pharmacokinetics
Flucloxacillin’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). It is part biliary excreted, therefore no dose adjustment is required in renal failure . It is given before meals as food interferes with absorption . The bioavailability of flucloxacillin is between 50-70% . It is metabolized in the liver and has an elimination half-life of 0.75-1 hour .
Result of Action
The result of flucloxacillin’s action is the death of bacterial cells or the inhibition of their growth and multiplication . This is achieved by disrupting the synthesis of the bacterial cell wall, leading to cell lysis .
Action Environment
The action of flucloxacillin can be influenced by various environmental factors. For instance, the absorption of flucloxacillin can be slowed by a heavy meal or by other drugs that reduce gastric emptying . Certain foodstuffs can also lead to drug interactions .
Safety and Hazards
Flucloxacillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should not be used in patients with a history of hepatic dysfunction associated with flucloxacillin . Cholestatic jaundice and hepatitis may occur very rarely, up to two months after treatment with flucloxacillin has been stopped .
Orientations Futures
There is a need to understand better the reasons for increased prescribing of flucloxacillin in primary care, optimal dosing, and the reasons why one in five patients are prescribed a further antibiotic within 4 weeks . Several human leukocyte antigen (HLA) serotypes have been identified as risk factors for DILI from specific agents (e.g., amoxicillin/clavulanate and flucloxacillin), suggesting an important immunologic component to DILI .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOFUWFRIANQPC-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023056 | |
| Record name | Floxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flucloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.45e-02 g/L | |
| Record name | Flucloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor. | |
| Record name | Flucloxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
5250-39-5 | |
| Record name | Flucloxacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5250-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Floxacillin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucloxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Floxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flucloxacillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCLOXACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43B2M34G2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flucloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)





